(S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide
Description
(S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide derivative characterized by an (S)-configured α-amino group, a 2-fluoro-benzyl substituent on the nitrogen, and a branched butyramide backbone with a methyl group at the third carbon.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-fluorophenyl)methyl]-N,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O/c1-9(2)12(15)13(17)16(3)8-10-6-4-5-7-11(10)14/h4-7,9,12H,8,15H2,1-3H3/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZRSACLAXBWJB-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)CC1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N(C)CC1=CC=CC=C1F)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide is a chiral amide compound that has garnered interest in medicinal chemistry due to its potential biological activities. The incorporation of a fluorine atom in the benzyl group and the presence of a chiral center at the 2-amino position contribute to its unique properties, making it a candidate for various therapeutic applications.
Structural Characteristics
The compound has a molecular formula of and features:
- Chiral Center : At the 2-amino position, which influences its biological interactions.
- Fluorine Atom : Enhances binding affinity to molecular targets.
- Dimethyl Groups : Contribute to steric properties and solubility.
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The fluorine atom increases lipophilicity and alters electronic properties, which can enhance receptor binding and inhibit enzymatic activity.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, such as:
- Enzyme Inhibition : Potentially acting as inhibitors for specific metabolic pathways.
- Receptor Binding : Engaging with neurotransmitter receptors, which may influence neurological functions.
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| (S)-2-Amino-N-benzyl-3,N-dimethyl-butyramide | Lacks fluorine | Moderate enzyme inhibition |
| (S)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide | Fluorine at meta position | Enhanced receptor binding |
| (R)-2-Amino-N-(3-fluoro-benzyl)-3,N-dimethyl-butyramide | Enantiomer with opposite configuration | Variable activity based on chirality |
Case Studies and Research Findings
-
Study on Enzyme Inhibition :
A study explored the enzyme inhibition properties of various fluorinated amides, including this compound. It was found that the compound exhibited significant inhibitory effects on certain metabolic enzymes, suggesting potential applications in metabolic disorders . -
Receptor Binding Assays :
In receptor binding assays, this compound showed increased affinity for neurotransmitter receptors compared to non-fluorinated analogs. This was attributed to the enhanced lipophilicity conferred by the fluorine atom . -
Toxicity Assessment :
Toxicity studies indicated that while the compound demonstrated promising biological activity, it also exhibited cytotoxic effects at higher concentrations. This necessitates further investigation into its therapeutic index .
Scientific Research Applications
Chemical Properties and Structure
Anticonvulsant Activity
One of the primary applications of this compound is in the field of anticonvulsant research. Studies have indicated that compounds with similar structural features exhibit significant anticonvulsant activity, potentially offering new avenues for epilepsy treatment.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds has shown that modifications at specific sites can enhance anticonvulsant efficacy. For instance, the introduction of small non-polar substituents at certain positions has been associated with increased seizure protection in animal models . The exploration of these relationships is crucial for developing effective new medications.
Case Studies and Research Findings
- Anticonvulsant Efficacy :
- Mechanism of Action :
-
Pharmacokinetics and Safety :
- Preliminary pharmacokinetic studies suggest that compounds in this class are rapidly absorbed and exhibit favorable bioavailability profiles, making them suitable candidates for further clinical development . Safety assessments are critical, as understanding the toxicological profile will guide potential therapeutic applications.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s analogs vary in substituents on the benzyl ring (e.g., halogens, cyano, trifluoromethyl) and alkyl chain modifications. These changes significantly influence molecular properties such as polarity, steric bulk, and bioavailability. Below is a detailed comparison:
Table 1: Structural and Molecular Comparison of (S)-2-Amino-N-(2-fluoro-benzyl)-3,N-dimethyl-butyramide and Analogs
*Calculated based on analogous structures.
Key Observations:
Halogens: The 2-fluoro and 3-chloro variants exhibit moderate lipophilicity, favoring membrane permeability but may reduce aqueous solubility . Nitro Group: The 4-nitro analog’s redox activity could be leveraged in prodrug design or catalytic cycles .
Stereochemical and Steric Considerations: The (S)-configuration at the α-carbon is conserved across analogs, suggesting chiral specificity in target interactions.
Commercial Availability :
- Several analogs, including the target compound, are discontinued (e.g., CymitQuimica products), indicating challenges in synthesis or stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
